N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide
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Overview
Description
CC-90003 is a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). It has shown significant antitumor activity, particularly in preclinical models of KRAS-mutant tumors, which are often resistant to other therapies targeting the mitogen-activated protein kinase (MAPK) pathway .
Mechanism of Action
Target of Action
CC-90003, also known as a covalent ERK1/2 inhibitor, primarily targets the extracellular signal-regulated kinases (ERK1/2) . ERK1/2 are critical signaling nodes, particularly in tumors driven by activation of the MAPK pathway .
Mode of Action
CC-90003 inhibits ERK activity, preventing the activation of ERK-mediated signal transduction pathways . This results in the inhibition of ERK-dependent tumor cell proliferation and survival . The covalent binding of CC-90003 to its target allows for specific, potent, and durable inhibition of ERK .
Biochemical Pathways
The MAPK signal transduction cascade, consisting of RAS/RAF/MEK/ERK, is activated in a variety of cancers . CC-90003, by inhibiting ERK1/2, disrupts this pathway, leading to the inhibition of tumor cell proliferation and survival .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
CC-90003 has been shown to be active in preclinical models of KRAS-mutant tumors . Its use resulted in full tumor regression and prevented tumor regrowth after cessation of treatment in a patient-derived xenograft (PDX) model of lung cancer . This effect corresponded to changes in a stemness gene network, revealing a potential effect on tumor stem cell reprogramming .
Action Environment
The environment in which CC-90003 acts can influence its efficacy and stability. It’s important to note that the effectiveness of CC-90003 has been demonstrated in preclinical models, suggesting that it can function effectively in the complex biological environment of a living organism .
Biochemical Analysis
Biochemical Properties
CC-90003 interacts with ERK1/2, key enzymes in the MAPK signaling pathway . It inhibits ERK activity, preventing the activation of ERK-mediated signal transduction pathways . This interaction is characterized by its potency and selectivity, with IC50s in the 10-20 nM range .
Cellular Effects
CC-90003 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits ERK-dependent tumor cell proliferation and survival .
Molecular Mechanism
CC-90003 exerts its effects at the molecular level through binding interactions with biomolecules, specifically ERK1/2 . It inhibits ERK activity, which in turn prevents the activation of ERK-mediated signal transduction pathways . This leads to changes in gene expression and ultimately inhibits ERK-dependent tumor cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CC-90003 have been observed to change over time
Dosage Effects in Animal Models
The effects of CC-90003 vary with different dosages in animal models
Metabolic Pathways
CC-90003 is involved in the MAPK signaling pathway . It interacts with ERK1/2, key enzymes in this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
CC-90003 is synthesized through a series of chemical reactions involving the formation of a pyrimidine core and subsequent functionalization to introduce specific substituents. The synthetic route typically involves:
- Formation of the pyrimidine core.
- Introduction of the trifluoromethyl group.
- Functionalization with methoxy and methyl groups.
- Final coupling to form the acrylamide moiety .
Industrial Production Methods
The industrial production of CC-90003 involves scaling up the laboratory synthesis to produce larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CC-90003 primarily undergoes covalent binding reactions with its target proteins. It forms irreversible bonds with the active sites of ERK1/2, leading to the inhibition of their activity .
Common Reagents and Conditions
The synthesis of CC-90003 involves reagents such as trifluoromethylating agents, methoxy and methyl substituents, and acrylamide precursors. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major product formed from the synthesis of CC-90003 is the final compound itself, characterized by its specific functional groups and molecular structure. The purity and identity of the compound are confirmed through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
CC-90003 has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology:
Cancer Research: CC-90003 has shown efficacy in preclinical models of KRAS-mutant tumors, including colorectal cancer and lung cancer.
Signal Transduction Studies: As an ERK1/2 inhibitor, CC-90003 is used to investigate the role of the MAPK pathway in various cellular processes, including proliferation, differentiation, and survival.
Drug Development: CC-90003 serves as a lead compound for the development of new ERK inhibitors with improved efficacy and safety profiles.
Comparison with Similar Compounds
CC-90003 is unique among ERK inhibitors due to its covalent binding mechanism and selectivity for ERK1/2. Similar compounds include:
GDC-0994: Another ERK1/2 inhibitor, but with a different binding mechanism.
Vertex 11e: An ERK inhibitor with a distinct chemical structure and binding properties.
ASN007: An oral ERK1/2 inhibitor with a long target residence time.
Compared to these compounds, CC-90003 has shown superior efficacy in certain preclinical models, particularly those with KRAS mutations .
Properties
IUPAC Name |
N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N6O2/c1-5-18(32)28-17-8-12(2)6-7-15(17)29-20-14(22(23,24)25)11-27-21(31-20)30-16-9-19(33-4)26-10-13(16)3/h5-11H,1H2,2-4H3,(H,28,32)(H2,26,27,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKRINUNLAVMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC=C2C(F)(F)F)NC3=CC(=NC=C3C)OC)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.